Cas no 924711-37-5 (N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide)
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z26700383
- EN300-26588308
- N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- AKOS033971054
- 924711-37-5
-
- Inchi: 1S/C16H17BrN2O2S/c1-19(10-11-9-12(17)6-7-14(11)21-2)16(20)13-5-4-8-18-15(13)22-3/h4-9H,10H2,1-3H3
- InChI Key: ABHXZYMMNLNCCM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CN(C)C(C1=CC=CN=C1SC)=O)OC
Computed Properties
- Exact Mass: 380.01941g/mol
- Monoisotopic Mass: 380.01941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 67.7Ų
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26588308-0.05g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-26588308-0.1g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-26588308-0.25g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-26588308-0.5g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-26588308-1g |
924711-37-5 | 90% | 1g |
$485.0 | 2023-09-13 | ||
| Enamine | EN300-26588308-2.5g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-26588308-5g |
924711-37-5 | 90% | 5g |
$1406.0 | 2023-09-13 | ||
| Enamine | EN300-26588308-10g |
924711-37-5 | 90% | 10g |
$2085.0 | 2023-09-13 | ||
| Enamine | EN300-26588308-10.0g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
| Enamine | EN300-26588308-1.0g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide |
924711-37-5 | 95.0% | 1.0g |
$485.0 | 2025-03-20 |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
Professional Introduction to N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 924711-37-5)
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 924711-37-5, represents a novel chemical entity with potential applications in medicinal chemistry. Its molecular structure incorporates several key functional groups, including a 5-bromo-2-methoxyphenyl moiety and a pyridine-3-carboxamide backbone, which contribute to its unique reactivity and biological properties.
The significance of this compound lies in its structural features, which make it a promising candidate for further investigation in drug discovery. The presence of a bromine atom at the 5-position of the phenyl ring enhances its utility in cross-coupling reactions, a common strategy in synthetic organic chemistry. Additionally, the methoxy group at the 2-position introduces polarity and hydrogen bonding capabilities, which can influence its solubility and interaction with biological targets. The pyridine core is a well-known pharmacophore in many active pharmaceutical ingredients (APIs), providing a scaffold for further derivatization and optimization.
In recent years, there has been growing interest in developing new therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential role in modulating biological pathways associated with these diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are critical enzymes in cancer cell signaling pathways. The ability to modulate kinase activity is highly desirable in oncology research, as it can lead to the development of more effective anticancer therapies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the bromination of 2-methoxybenzaldehyde, followed by condensation with methylamine and subsequent functionalization at the pyridine ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the 5-bromo-2-methoxyphenyl group efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
Evaluation of the pharmacological properties of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has revealed intriguing findings that warrant further exploration. In vitro assays have demonstrated its ability to interact with specific protein targets, suggesting potential therapeutic benefits. Additionally, its chemical stability under various conditions has been assessed, indicating that it may be suitable for formulation into drug products. These attributes make it an attractive candidate for preclinical studies aimed at evaluating its safety and efficacy.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been utilized to predict how N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide interacts with biological targets at the molecular level. These studies provide valuable insights into its binding affinity and mode of action, which are essential for designing more effective drugs. Furthermore, computational methods have helped identify potential analogs with improved properties, paving the way for structure-based drug design.
The future prospects for N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to elucidate its mechanism of action and explore new derivatives that may offer enhanced efficacy or reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area, leading to novel treatments for various diseases.
In conclusion, N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 924711-37-5) is a compound of significant interest in pharmaceutical research. Its complex structure and functional groups make it a versatile tool for drug discovery, with potential applications in treating complex diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the development of next-generation medicines.
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